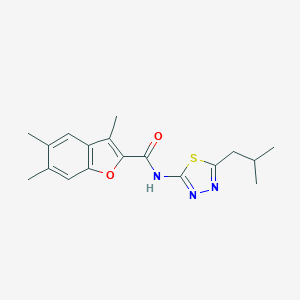
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of “3,5,6-trimethyl-n-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide” are currently unknown .
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high specificity for AMPK. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to be stable in solution and can be administered orally to animals. However, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide include investigating its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in animal models and humans. Finally, the development of more potent and selective AMPK activators based on the structure of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may lead to the discovery of new drugs for the treatment of metabolic disorders and cancer.
Synthesemethoden
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3,5,6-trimethyl-2-bromobenzofuran, followed by the conversion of the resulting intermediate to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Several studies have shown that N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385234.png)
![N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385235.png)
![N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385236.png)
![N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385237.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B385238.png)
![N-(2-chlorobenzyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385243.png)
![4,7,7-trimethyl-3-oxo-N,N-diphenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385245.png)
![N-butyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385246.png)
![N-(2-ethylphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385248.png)
![N-(tert-butyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B385249.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-propylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385252.png)
![6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide](/img/structure/B385253.png)
![2-[(2-methyl-2H-chromen-3-yl)methylene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385255.png)
![6-benzyl-2-[(2-methyl-2H-chromen-3-yl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385256.png)